

Application Notes and Protocols for MRTX-EX185 (formic) in Animal Studies

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Compound of Interest

Compound Name: MRTX-EX185 (formic)

Cat. No.: B15141032

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in various cancers.[1][2] The formic acid salt of MRTX-EX185 is a more stable form of the compound, making it suitable for in vivo studies.[1] These application notes provide detailed protocols for the preparation and administration of **MRTX-EX185 (formic)** for preclinical animal research, with a focus on oral gavage.

Physicochemical Properties and Storage

Proper handling and storage of **MRTX-EX185 (formic)** are critical to ensure its stability and efficacy.

Property	Value	Reference
Form	Solid	[1]
Color	Light brown to brown	[2]
Storage (Solid)	-20°C for up to 3 years	MedChemExpress Product Information
Storage (in DMSO)	-80°C for up to 6 months; -20°C for up to 1 month	[3]
Stability	The formic acid salt is more stable than the free form.	[1]

Formulation for In Vivo Administration

Due to its poor water solubility, **MRTX-EX185 (formic)** requires a specific formulation for effective in vivo delivery. The following protocol describes the preparation of a suspension suitable for oral and intraperitoneal administration.

Recommended Formulation

A common and effective formulation for **MRTX-EX185 (formic)** is a suspension in a vehicle containing DMSO and a cyclodextrin-based solution.[3]

Component	Percentage
Dimethyl Sulfoxide (DMSO)	10%
20% Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in Saline	90%

Protocol for Preparation of a 2.08 mg/mL Suspension

This protocol is for the preparation of 1 mL of a 2.08 mg/mL **MRTX-EX185 (formic)** suspension.[3]

Materials:

- **MRTX-EX185 (formic)** powder
- DMSO, sterile, cell culture grade
- 20% SBE- β -CD in Saline, sterile
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath

Procedure:

- Prepare a 20.8 mg/mL stock solution in DMSO:
 - Weigh the required amount of **MRTX-EX185 (formic)** powder.
 - Dissolve the powder in the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used to aid dissolution.
- Prepare the final 2.08 mg/mL suspension:
 - In a sterile microcentrifuge tube, add 900 μ L of 20% SBE- β -CD in Saline.
 - Add 100 μ L of the 20.8 mg/mL **MRTX-EX185 (formic)** stock solution in DMSO to the SBE- β -CD solution.
 - Vortex the mixture vigorously to form a uniform suspension.
 - Use an ultrasonic bath for a few minutes to ensure the compound is finely dispersed.
- Storage and Use:

- It is recommended to prepare this suspension fresh on the day of use.
- If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the suspension to room temperature and vortex to ensure uniformity.

Experimental Protocols: Oral Gavage in Rodents

Oral gavage is a common and effective method for the precise oral administration of compounds in preclinical studies.

Animal Handling and Restraint

Proper animal handling is crucial to minimize stress and ensure accurate dosing.

- **Mice:** Gently scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger. This will immobilize the head and prevent the forelimbs from interfering with the gavage needle.
- **Rats:** Restrain the rat by holding it firmly near the thoracic region while supporting the lower body. The head can be gently extended back to create a straighter path for the gavage needle.

Gavage Needle Selection

The appropriate gavage needle size depends on the size of the animal. Needles should have a ball-tip to prevent tissue damage.

Animal	Weight	Gauge	Length (inches)
Mouse	15-20 g	22	1-1.5
20-25 g	20	1-2	
25-30 g	18	1.5-2	
Rat	100-200 g	18	2-3
200-300 g	16	3	

Dosing Volume

The maximum recommended dosing volume for oral gavage is 10 mL/kg for both mice and rats. However, smaller volumes are often preferred to reduce the risk of regurgitation and aspiration.

Species	Body Weight (g)	Maximum Volume (mL)
Mouse	20	0.2
	25	
	30	
Rat	200	2.0
	250	
	300	

Oral Gavage Procedure

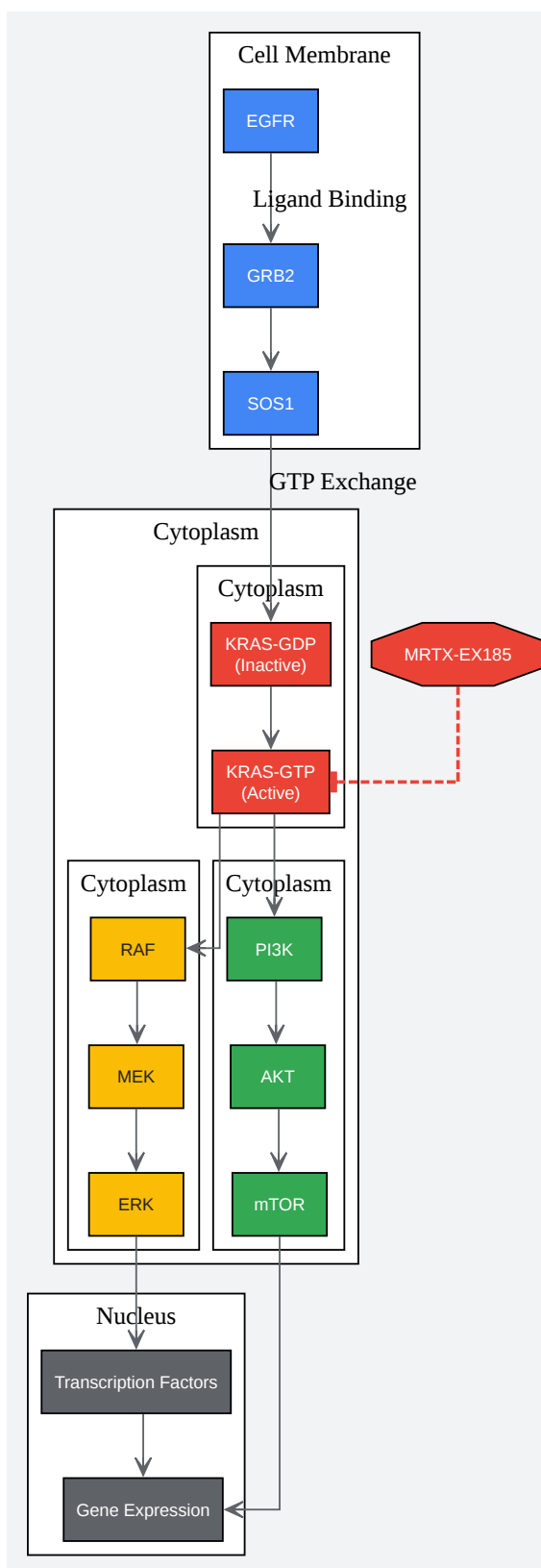
- Preparation:
 - Weigh the animal to determine the correct dosing volume.
 - Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark the needle to avoid over-insertion.
 - Draw the calculated volume of the **MRTX-EX185 (formic)** suspension into a syringe fitted with the appropriate gavage needle.
- Administration:
 - Properly restrain the animal.
 - Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced.

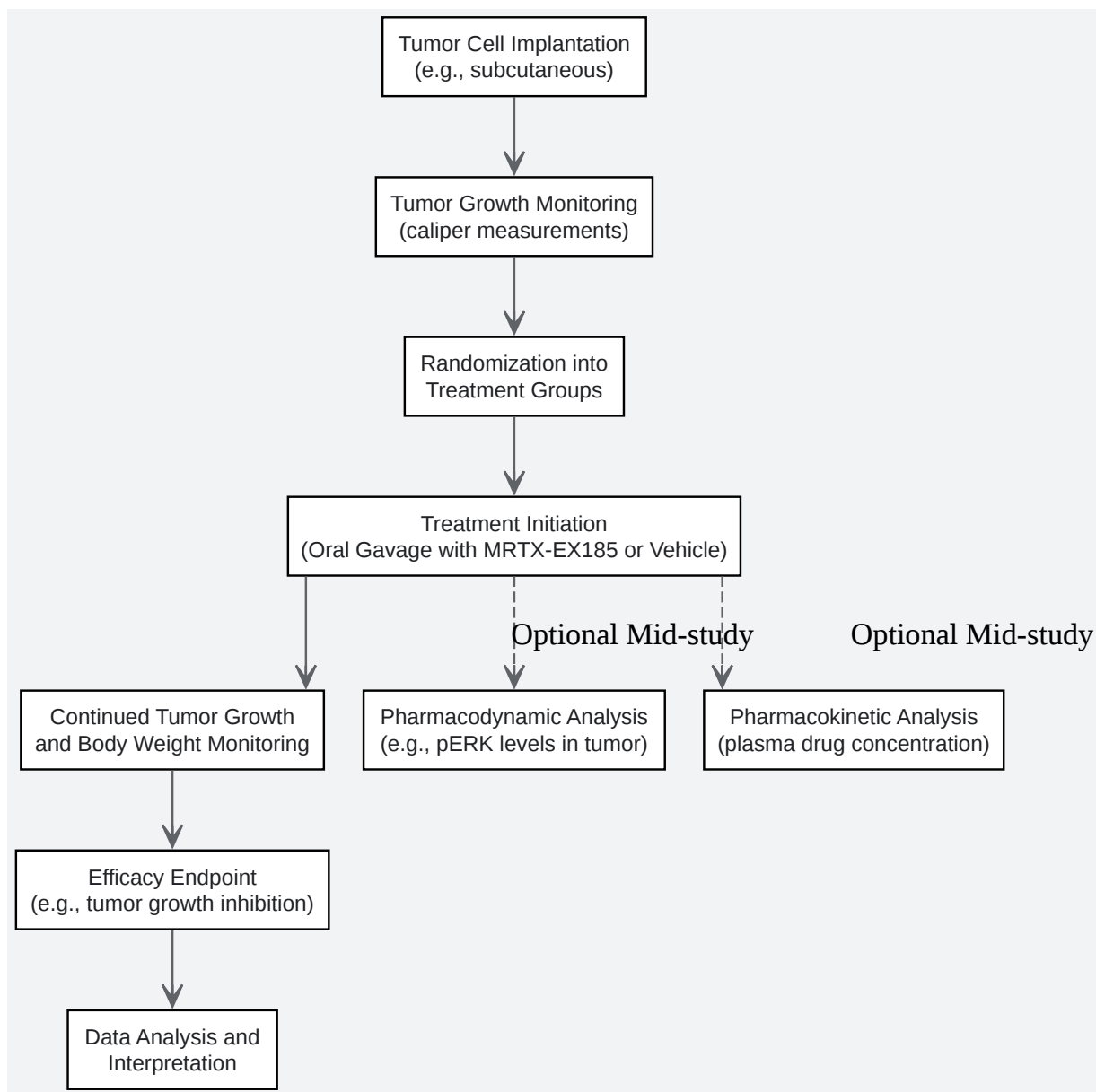
- If any resistance is met, do not force the needle. Withdraw and re-insert.
- Once the needle is in the stomach (up to the pre-measured mark), slowly administer the suspension.
- Post-Administration:
 - Gently remove the needle in the same path it was inserted.
 - Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after dosing and again within 24 hours.

Signaling Pathway and Experimental Workflow

KRAS Signaling Pathway

MRTX-EX185 inhibits the KRAS G12D mutant protein, which is a key node in the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a central role in cell proliferation, differentiation, and survival.





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